molecular formula C15H10BrNO3 B8376108 5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid

5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid

Cat. No.: B8376108
M. Wt: 332.15 g/mol
InChI Key: OXFDRZYQCZRECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid is a useful research compound. Its molecular formula is C15H10BrNO3 and its molecular weight is 332.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

5-bromo-2-[(3-cyanophenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H10BrNO3/c16-12-4-5-14(13(7-12)15(18)19)20-9-11-3-1-2-10(6-11)8-17/h1-7H,9H2,(H,18,19)

InChI Key

OXFDRZYQCZRECP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (386 mg, 9.19 mmol) in water (20.00 mL) was added dropwise to a stirred solution of (3-cyanophenyl)methyl 5-bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoate (may be prepared as described in Description 25; 411 mg, 0.92 mmol) in THF (20 ml) over 1 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted by ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml). The aqueous phase was then extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as an off-white solid. 200 mg.
Quantity
386 mg
Type
reactant
Reaction Step One
Name
(3-cyanophenyl)methyl 5-bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoate
Quantity
411 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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